
Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate: is a heterocyclic compound that features a thiazole ring substituted with a fluoropyridine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a fluoropyridine group enhances the compound’s potential for various applications in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with a fluoropyridine precursor. One common method includes the reaction of 2-aminothiazole with 5-fluoropyridine-2-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
化学反应分析
Types of Reactions: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating nature of the sulfur atom.
Nucleophilic Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Electrophilic Substitution: Halogenated thiazole derivatives.
Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring and pyridine moiety.
科学研究应用
Chemistry: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against a range of bacterial and fungal strains, making it a valuable candidate for the development of new antibiotics .
Medicine: The compound’s antitumor and anti-inflammatory activities have been explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription . Additionally, the fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and affecting cellular processes . These interactions contribute to the compound’s antimicrobial, antitumor, and anti-inflammatory effects.
相似化合物的比较
- Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Methylpyridin-2-yl)thiazole-4-carboxylate
Comparison: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs . The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions . These characteristics contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C10H7FN2O2S |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
methyl 2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7FN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3 |
InChI 键 |
MFHZVXHJQLTVCG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


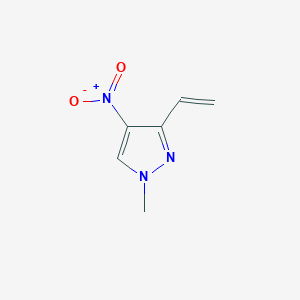
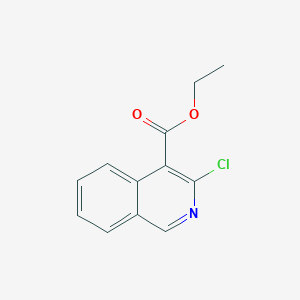
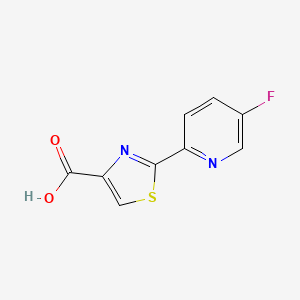
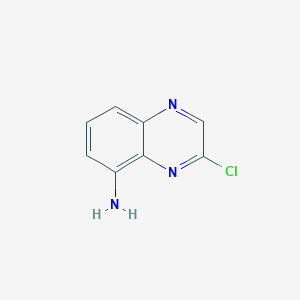
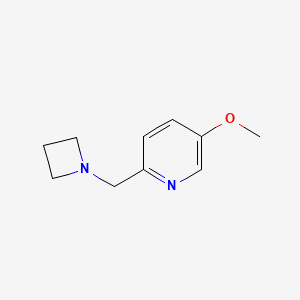

![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
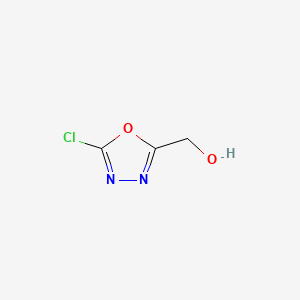

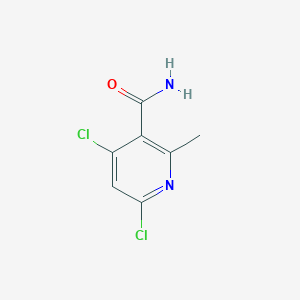
![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)
